molecular formula C23H18F2N4O5S B2882979 PROTAC BRD4 ligand-1

PROTAC BRD4 ligand-1

Cat. No.: B2882979
M. Wt: 500.5 g/mol
InChI Key: BSYGSSMAXOMCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC BRD4 ligand-1 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which uses small molecules to induce the degradation of specific proteins by recruiting the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extraterminal domain (BET) family and plays a crucial role in regulating gene expression, making it an attractive target for therapeutic interventions, particularly in cancer treatment .

Preparation Methods

The synthesis of PROTAC BRD4 ligand-1 involves several steps, including the preparation of the target-binding moiety, the linker, and the E3 ligase-binding moiety. One common synthetic route involves the use of click chemistry to assemble these components under near-physiological conditions . The reaction typically starts with the synthesis of the target-binding moiety, followed by the attachment of the linker and the E3 ligase-binding moiety. The final product is purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

PROTAC BRD4 ligand-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection, methanol as a solvent, and various coupling agents for amide bond formation . The major products formed from these reactions are the desired PROTAC molecules with high specificity and potency .

Mechanism of Action

PROTAC BRD4 ligand-1 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of BRD4. This ubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to a reduction in BRD4 levels . The degradation of BRD4 disrupts its role in gene expression regulation, resulting in the inhibition of cancer cell growth and proliferation .

Properties

IUPAC Name

8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O5S/c1-28-9-16-15-3-11(10-35(2,33)34)14(23(31)32)5-18(15)29(21-17(25)4-13(24)7-27-21)8-12-6-26-20(19(12)16)22(28)30/h3-7,9,26H,8,10H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYGSSMAXOMCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C3=C(C=C(C(=C3)CS(=O)(=O)C)C(=O)O)N(CC4=CNC(=C42)C1=O)C5=C(C=C(C=N5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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